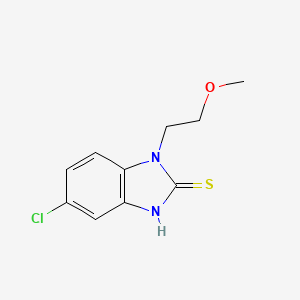

5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol

Description

5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS: 796084-53-2) is a benzimidazole derivative featuring a chloro substituent at position 5, a 2-methoxyethyl group at position 1, and a thiol (-SH) group at position 2. The 2-methoxyethyl group enhances solubility compared to alkyl or aryl substituents, while the thiol moiety offers reactivity for disulfide bond formation or oxidation to sulfinic/sulfonic acids, broadening its pharmacological utility .

Properties

IUPAC Name |

6-chloro-3-(2-methoxyethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2OS/c1-14-5-4-13-9-3-2-7(11)6-8(9)12-10(13)15/h2-3,6H,4-5H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZARKBHQKMWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol typically involves the reaction of 5-chloro-1H-benzimidazole-2-thiol with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution. The thiol group can be oxidized to form sulfonic acid derivatives, while the chlorine atom can be substituted with other nucleophiles like amines or thiols.

Table 1: Chemical Reactions of 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfonic acid derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Formation of amine derivatives | Sodium borohydride, hydrogen gas |

| Substitution | Formation of substituted benzimidazole derivatives | Sodium azide, thiourea |

Biological Applications

Antimicrobial and Antiviral Activity

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It has been investigated for its effectiveness against pathogens such as Pseudomonas aeruginosa, where it acts as an adjuvant therapy by interfering with bacterial quorum sensing .

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effect on Pseudomonas aeruginosa phenotypes, revealing significant reductions in virulence gene expression and biofilm maturation when used alongside conventional antibiotics .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly in anti-inflammatory and anticancer research. Its mechanism of action may involve the induction of apoptosis in cancer cells by activating specific signaling pathways.

Table 2: Medicinal Properties and Effects

| Application | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of essential protein synthesis in bacteria |

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in the development of new materials and chemical sensors. Its unique chemical properties allow for the creation of innovative solutions in material science.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Position 1 Modifications

5-Chloro-1-methoxybenzimidazole () :

Replacing the 2-methoxyethyl group with a simple methoxy group reduces steric bulk but diminishes solubility in polar solvents. The absence of a thiol group limits its utility in redox-mediated biological interactions.- However, the 2-ketone group lacks the thiol’s nucleophilic reactivity .

Position 2 Modifications

Benzimidazole-2-carboxylic acids () :

Carboxylic acid derivatives (e.g., compounds 40–46) exhibit higher polarity and are often used as intermediates for amide coupling. Unlike the thiol group, they participate in hydrogen bonding but lack redox activity .1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol () :

The benzyl group at position 1 increases lipophilicity (logP ~3.2), favoring membrane permeability. The thiol group retains reactivity, but the bulkier benzyl substituent may hinder binding to sterically sensitive targets .

Sulfur Oxidation State

Structural and Crystallographic Insights

- 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): Thiophene substituents introduce π-stacking interactions (Cg⋯Cg distance: 3.73 Å) and planar geometry, stabilizing crystal packing.

- 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (): Benzothiazole analogs exhibit similar planarity but replace the imidazole nitrogen with sulfur, altering electronic properties (e.g., increased electron-withdrawing effects). The methoxyphenol group facilitates hydrogen bonding (C5—H5A⋯O2: 2.82 Å), a feature absent in the target compound .

Biological Activity

5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzimidazole core with a chlorine atom and a 2-methoxyethyl group. Its synthesis typically involves the reaction of 5-chloro-1H-benzimidazole-2-thiol with 2-methoxyethyl chloride under basic conditions, often using potassium carbonate or sodium hydroxide as a catalyst. This reaction is usually performed at elevated temperatures to facilitate nucleophilic substitution.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its potential against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics. The compound's mechanism of action may involve the inhibition of essential protein synthesis in bacteria .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 3.2 μM |

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 250 μg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through interference with viral protein synthesis pathways. Further research is needed to elucidate the specific viral targets and mechanisms involved.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in response to inflammatory stimuli, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been a focal point of recent studies. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's effectiveness appears to be dose-dependent, with lower concentrations yielding significant apoptotic effects.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 48 |

| A549 | 44 |

| SW620 | 4.3 |

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives, including this compound:

- Case Study on Antimicrobial Efficacy : A study focused on the development of PqsR inhibitors for Pseudomonas aeruginosa infections demonstrated that modifications of benzimidazole derivatives could enhance their antimicrobial potency significantly .

- In Vivo Studies : Research involving animal models has shown that compounds similar to this compound exhibit significant anti-inflammatory effects at doses around 100 mg/kg, indicating potential therapeutic applications in chronic inflammatory conditions .

- Computational Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, reinforcing its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for 5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving: (i) Condensation of 5-chloro-1H-benzimidazole-2-thiol with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ or triethylamine in ethanol or DMF at 60–80°C) . (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of reagents can improve yields. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm substituent positions and purity. The thiol (-SH) proton is typically absent due to tautomerization or oxidation, but S-alkylation can be verified via shifts in the 2-methoxyethyl group (δ ~3.4–3.6 ppm for OCH₂CH₂O) .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and 1600–1450 cm⁻¹ (benzimidazole ring vibrations) .

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z ~285) .

Q. What are the key reactivity patterns of the benzimidazole-thiol moiety in this compound?

- Methodology :

- The thiol group participates in alkylation, oxidation (to disulfides), and metal coordination. The 5-chloro substituent directs electrophilic substitution to the 4- or 6-positions .

- Reactivity studies should use controlled atmospheres (N₂) to prevent thiol oxidation and monitor reactions via TLC or in-situ IR .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is critical. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion .

- Refinement : Analyze torsion angles (e.g., C-S-C-CH₂) and hydrogen bonding (e.g., S-H···N interactions) to confirm tautomeric forms .

- Example: A related benzothiazole derivative showed planar benzimidazole rings with dihedral angles <2° between substituents, stabilized by π-π stacking .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodology :

- Substituent modification : Replace the 2-methoxyethyl group with furan, thiophene, or piperidine moieties to assess impact on bioactivity (e.g., antimicrobial or kinase inhibition) .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and binding affinity (SPR or ITC) .

- Computational modeling : Dock the compound into target proteins (e.g., CYP450 isoforms) using AutoDock Vina to predict binding modes .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

- Cross-validation : Compare results across multiple models (e.g., in vitro vs. ex vivo) and correlate with computational predictions .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic and electronic properties?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity hotspots .

- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions .

Q. How can polymorphism in crystallized samples impact pharmacological studies, and how is it addressed?

- Methodology :

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) and characterize forms via SCXRD and DSC .

- Bioavailability testing : Compare dissolution rates and stability of polymorphs in simulated biological fluids (e.g., PBS at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.